N,N'-Tetramethylenebis(formamide)
Description
N,N'-Tetramethylenebis(formamide) (C₆H₁₂N₂O₂) is a bis(amide) compound featuring two formamide groups connected by a tetramethylene (–CH₂–CH₂–CH₂–CH₂–) bridge. These analogs share key features such as bis(amide) linkages and variable bridging groups, which influence their physicochemical properties and applications in fields like pharmaceuticals, polymer chemistry, and sterilization .
Properties
CAS No. |
50326-52-8 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-(4-formamidobutyl)formamide |
InChI |
InChI=1S/C6H12N2O2/c9-5-7-3-1-2-4-8-6-10/h5-6H,1-4H2,(H,7,9)(H,8,10) |
InChI Key |
XAQWCVPBQWSGPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC=O)CNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(formamide) typically involves the reaction of formamide with a tetramethylene diamine under controlled conditions. One common method is the formylation of tetramethylene diamine using formic acid or other formylating agents. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst to achieve high yields .
Industrial Production Methods
In industrial settings, the production of N,N’-Tetramethylenebis(formamide) can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-Tetramethylenebis(formamide) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include primary amines, carboxylic acids, and substituted formamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Tetramethylenebis(formamide) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N’-Tetramethylenebis(formamide) involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, its formamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Analogues with Different Bridging Groups
(a) N,N'-Methylenebis(acrylamide) (TEMED)
- Structure : Two acrylamide groups linked by a methylene (–CH₂–) bridge.
- Key Properties : Acts as a crosslinker in polyacrylamide gel electrophoresis due to its reactive vinyl groups. Unlike N,N'-Tetramethylenebis(formamide), TEMED’s shorter bridge and acrylamide moieties enhance polymerization reactivity .
- Applications: Polymer chemistry, nanoparticle synthesis .
(b) N,N'-Alkylenebis(4-substituted-benzamides)
- Structure: Benzamide groups linked by alkylene chains (7–10 carbons) with substituents like trifluoromethyl or diethylamino.
- Key Properties : Enhanced lipophilicity and bioactivity compared to formamide derivatives. For example, compounds with trifluoromethyl groups exhibit improved metabolic stability .
- Applications : Anticancer and antimicrobial agents .
Functional Group Variations
(a) N,N'-((4-Chlorophenyl)methylene)bis(acetamide)
- Structure : Acetamide groups linked via a chlorophenyl-methylene bridge.
- Key Properties : The electron-withdrawing chloro-substituent increases electrophilicity, influencing binding affinity in host-guest systems. Reported binding constants (Kb) range from 10³ to 10⁴ M⁻¹, higher than unsubstituted analogs .
- Applications : Supramolecular chemistry, drug design .
(b) N,N'-Didansyl-putrescine
- Structure : Dansyl fluorophores linked by a tetramethylene bridge.
- Key Properties : Fluorescence properties enable applications in bioimaging. The formamide analogs lack such photophysical traits .
- Applications : Biochemical probes .
Bridging Chain Length Effects
Chemosterilization
N,N'-Tetramethylenebis(1-aziridinecarboxamide), a close analog, demonstrates chemosterilant activity against Cochliomyia hominivorax. Its efficacy is attributed to alkylating aziridine groups, which disrupt DNA replication. This contrasts with formamide derivatives, which lack alkylation capacity .
Solvent Interactions
Formamide derivatives like N,N-dimethylformamide (DMF) exhibit high dielectric constants (ε = 36.7) and solvation capabilities for polar solutes. While N,N'-Tetramethylenebis(formamide) shares polarity, its bis(amide) structure may reduce miscibility with nonpolar solvents compared to DMF .
Thermodynamic Stability
Linear hydrogen-bonded networks in formamide trimers (ΔH ≈ –0.7 kcal/mol per bond) suggest cooperative stabilization. Bis(formamide) derivatives with longer bridges may exhibit weaker cooperativity due to reduced proximity .
Biological Activity
N,N'-Tetramethylenebis(formamide) is a compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicity and effects on mammalian systems. This article provides a comprehensive overview of the biological activity of N,N'-Tetramethylenebis(formamide), including data from various studies, case analyses, and a synthesis of research findings.
Chemical Structure and Properties
N,N'-Tetramethylenebis(formamide) is characterized by its unique chemical structure, which consists of two formamide groups linked by a tetramethylene chain. Its molecular formula can be represented as .
| Property | Value |
|---|---|
| Molecular Weight | 144.17 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not well-documented |
| Boiling Point | Not well-documented |
Toxicological Studies
Research has indicated that N,N'-Tetramethylenebis(formamide) exhibits notable toxicity, particularly affecting the liver. High doses can lead to significant hepatotoxicity, as evidenced by studies that demonstrate liver damage following acute exposure. The primary biological effects observed include:
- Hepatotoxicity : Repeated exposure results in liver damage proportional to the amount absorbed, with potential for long-term consequences such as liver cancer in animal models .
- Embryotoxicity : High doses have been shown to produce structural abnormalities in developing embryos, particularly in sensitive species like rabbits .
Case Studies
- Developmental Toxicity : A study involving oral administration of N,N'-Tetramethylenebis(formamide) to pregnant rats revealed reduced fetal viability and body weight at high doses. The no-observed-adverse-effect level (NOAEL) was determined to be 70 mg/kg/day, while the lowest-observed-adverse-effect level (LOAEL) was 140 mg/kg/day .
- Long-term Exposure Effects : Chronic exposure studies have indicated that long-term feeding of related compounds can lead to liver cancer in rats. While N,N'-Tetramethylenebis(formamide) itself has not been directly linked to carcinogenicity, its structural relatives have shown similar trends .
Metabolism and Excretion
N,N'-Tetramethylenebis(formamide) is metabolized primarily through demethylation processes, leading to various metabolites that may exhibit different biological activities. The relationship between exposure levels and urinary metabolites provides a basis for biomonitoring potential overexposure situations in humans .
Summary of Findings
The biological activity of N,N'-Tetramethylenebis(formamide) is characterized by significant hepatotoxic effects and potential developmental toxicity. The following table summarizes key findings from various studies:
| Study Focus | Findings |
|---|---|
| Hepatotoxicity | Liver damage observed with high exposure |
| Developmental Toxicity | Reduced fetal viability at doses >70 mg/kg/day |
| Long-term Effects | Potential links to liver cancer in chronic studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
